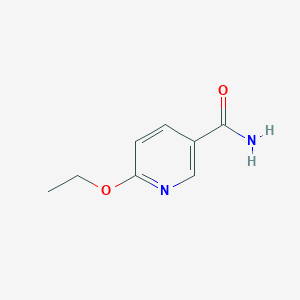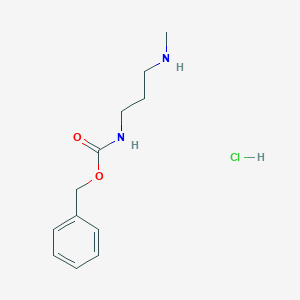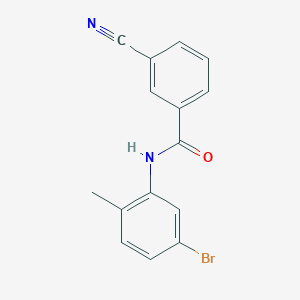
6-Ethoxypyridine-3-carboxamide
Vue d'ensemble
Description
6-Ethoxypyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the Biological Magnetic Resonance Data Bank (BMRB) provides a large 3D structure of the molecule .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a predicted boiling point of approximately 312.2° C at 760 mmHg, a predicted density of approximately 1.2 g/cm^3, and a predicted refractive index of n 20D 1.54 .Applications De Recherche Scientifique
1. Organic Chemistry Applications
- Rhodium(III)-Catalyzed Regioselective C3-H Acylmethylation: A study by Yu et al. (2019) describes the use of [2,2'-bipyridine]-6-carboxamides in Rhodium(III)-catalyzed C-H acylmethylation. This process is significant for the selective monoalkylation at the C3 position, demonstrating the utility of these compounds in complex organic synthesis processes (Yu et al., 2019).
2. Synthesis of Derivatives and Antagonists
- Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid: Hirokawa et al. (2000) focused on synthesizing a carboxylic acid moiety of a dopamine D2 and D3, and serotonin-3 receptors antagonist. This synthesis underscores the role of carboxamides in developing potential therapeutic agents (Hirokawa et al., 2000).
3. Antidepressant Potential
- Design and Evaluation of 3-Ethoxyquinoxalin-2-carboxamides: Mahesh et al. (2011) explored the antidepressant-like activity of 3-ethoxyquinoxalin-2-carboxamides, highlighting the potential of these compounds in psychopharmacology (Mahesh et al., 2011).
4. Inhibitors in Cancer Research
- Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: Degorce et al. (2016) discovered 3-quinoline carboxamides as potent, selective inhibitors of ATM kinase. These compounds show potential for probing ATM inhibition in vivo, relevant in cancer research (Degorce et al., 2016).
5. Role in Nucleic Acid Studies
- Hydrogen Bonding in Deoxyribonucleic Acid Base Recognition: A study by Gaugain et al. (1981) on hydrogen bonding in DNA base recognition involved derivatives of 2-methoxy-6-chloro-9-aminoacridine, a related compound, emphasizing the relevance of these derivatives in understanding DNA interactions (Gaugain et al., 1981).
Propriétés
IUPAC Name |
6-ethoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFWYDOMOVRTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)




![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)




![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)